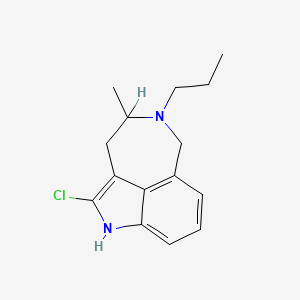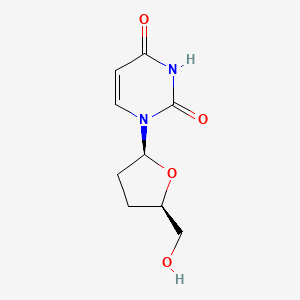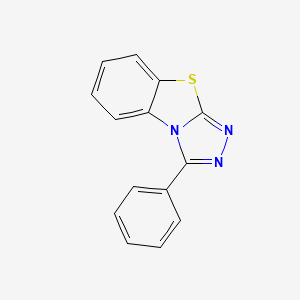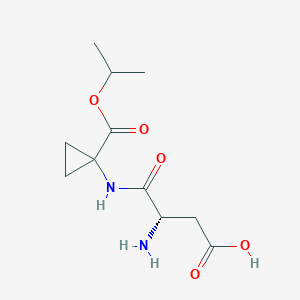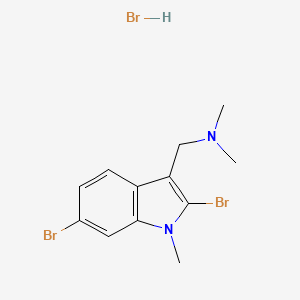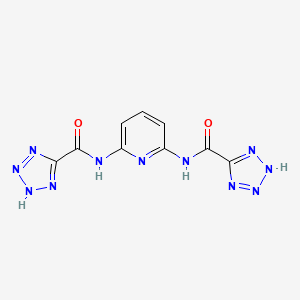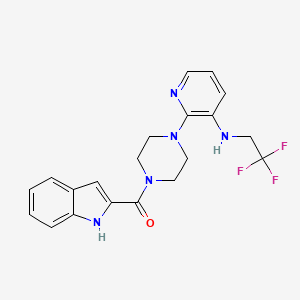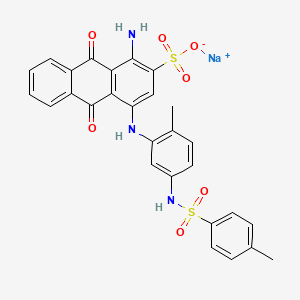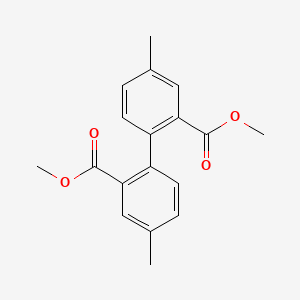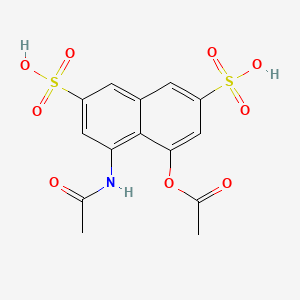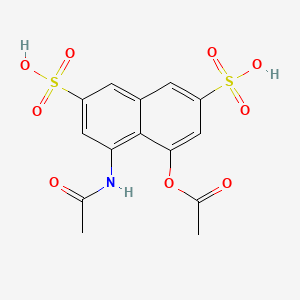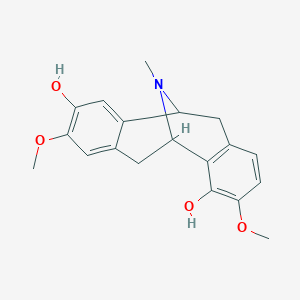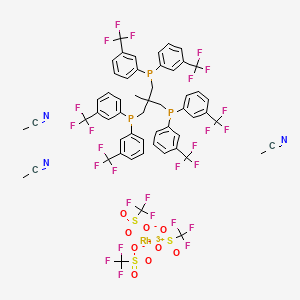
(Rh(MeCN)3(CF3PPP))(OTf)3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (Rh(MeCN)3(CF3PPP))(OTf)3 is a rhodium complex featuring a trifluoromethyl-substituted tripodal phosphine ligand (CF3PPP) and three acetonitrile (MeCN) ligands The triflate (OTf) counterions balance the charge of the complex
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Rh(MeCN)3(CF3PPP))(OTf)3 typically involves the reaction of rhodium precursors with the tripodal phosphine ligand (CF3PPP) and acetonitrile. One common method involves the use of Rh(NBD)(CF3PPP) as a starting material, which is then treated with acetonitrile to replace the NBD ligand with MeCN . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired complex.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
(Rh(MeCN)3(CF3PPP))(OTf)3 can undergo various types of chemical reactions, including:
Oxidation: The rhodium center can be oxidized, leading to changes in its coordination environment.
Reduction: Reduction reactions can alter the oxidation state of the rhodium center.
Substitution: Ligands such as acetonitrile can be substituted with other ligands, altering the properties of the complex.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various ligands for substitution reactions. Conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, substitution reactions may yield new rhodium complexes with different ligands, while oxidation or reduction reactions may result in changes to the rhodium center’s oxidation state.
科学的研究の応用
(Rh(MeCN)3(CF3PPP))(OTf)3 has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic reactions, such as hydrosilylation and cycloaddition.
Material Science: Its unique coordination environment makes it useful in the development of new materials with specific properties.
Medicinal Chemistry: The compound’s ability to interact with biological molecules makes it a candidate for drug development and other biomedical applications.
Industrial Chemistry: Its catalytic properties are exploited in industrial processes to improve efficiency and selectivity.
作用機序
The mechanism of action of (Rh(MeCN)3(CF3PPP))(OTf)3 involves its ability to coordinate with various substrates and facilitate chemical transformations. The rhodium center acts as a catalytic site, while the CF3PPP ligand stabilizes the complex and enhances its reactivity. The acetonitrile ligands can be easily displaced, allowing the complex to interact with different substrates and promote various reactions .
類似化合物との比較
Similar Compounds
Rh(NBD)(CF3PPP): This compound features a norbornadiene (NBD) ligand instead of acetonitrile and has similar catalytic properties.
[RhCl(CO)(CF3PPP)]: This complex includes a carbonyl (CO) ligand and is used in different catalytic applications.
Uniqueness
(Rh(MeCN)3(CF3PPP))(OTf)3 is unique due to its combination of trifluoromethyl-substituted tripodal phosphine ligand and acetonitrile ligands, which provide a distinct coordination environment and enhance its catalytic properties. The presence of triflate counterions also contributes to its stability and reactivity.
特性
CAS番号 |
204906-30-9 |
|---|---|
分子式 |
C56H42F27N3O9P3RhS3 |
分子量 |
1705.9 g/mol |
IUPAC名 |
acetonitrile;[3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;rhodium(3+);trifluoromethanesulfonate |
InChI |
InChI=1S/C47H33F18P3.3C2H3N.3CHF3O3S.Rh/c1-41(26-66(35-14-2-8-29(20-35)42(48,49)50)36-15-3-9-30(21-36)43(51,52)53,27-67(37-16-4-10-31(22-37)44(54,55)56)38-17-5-11-32(23-38)45(57,58)59)28-68(39-18-6-12-33(24-39)46(60,61)62)40-19-7-13-34(25-40)47(63,64)65;3*1-2-3;3*2-1(3,4)8(5,6)7;/h2-25H,26-28H2,1H3;3*1H3;3*(H,5,6,7);/q;;;;;;;+3/p-3 |
InChIキー |
GFRSQCYLUBPMOP-UHFFFAOYSA-K |
正規SMILES |
CC#N.CC#N.CC#N.CC(CP(C1=CC=CC(=C1)C(F)(F)F)C2=CC=CC(=C2)C(F)(F)F)(CP(C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F)CP(C5=CC=CC(=C5)C(F)(F)F)C6=CC=CC(=C6)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Rh+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


